Cas no 2034265-43-3 (N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide)

N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-1-carboxamide
- N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide
- N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide
-
- インチ: 1S/C19H19N3O/c23-19(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-21-22-11-4-3-10-18(15)22/h1-2,5-9,13H,3-4,10-12H2,(H,20,23)
- InChIKey: SMFARVUZPXLACW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C([H])([H])C1C([H])=NN2C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 427
- トポロジー分子極性表面積: 46.9
- 疎水性パラメータ計算基準値(XlogP): 3
N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6513-5595-40mg |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-10μmol |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-75mg |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-5μmol |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-2mg |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-5mg |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-15mg |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-20mg |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-10mg |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6513-5595-100mg |
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)naphthalene-1-carboxamide |
2034265-43-3 | 100mg |
$248.0 | 2023-09-08 |
N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamideに関する追加情報
N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide: A Comprehensive Overview
The compound N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide, identified by the CAS number 2034265-43-3, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic amides, characterized by its unique structure that combines a pyrazolopyridine moiety with a naphthyl group. The integration of these structural elements imparts distinctive chemical and physical properties to the molecule.
Recent advancements in synthetic chemistry have enabled the precise construction of complex heterocyclic frameworks like that of N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide. Researchers have employed innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions to optimize the synthesis process. These techniques not only enhance the yield but also improve the purity of the final product, making it suitable for high-end applications in pharmaceuticals and materials science.
The structural integrity of this compound is further highlighted by its ability to engage in various non-covalent interactions. Studies have demonstrated that the pyrazolopyridine ring can act as a hydrogen bond donor or acceptor, depending on its environment. This property is particularly advantageous in drug design, where such interactions play a critical role in molecular recognition and binding affinity. Recent research has explored the use of this compound as a potential ligand in metalloenzyme inhibitors and receptor antagonists.
One of the most promising applications of N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide lies in its role as a building block for advanced materials. Its rigid aromatic framework and functionalizable side chains make it an ideal candidate for constructing two-dimensional organic frameworks (2D-OFS) and supramolecular assemblies. These materials exhibit exceptional electronic properties and are being investigated for their potential use in flexible electronics and energy storage devices.
In terms of biological activity, this compound has shown remarkable selectivity towards certain enzyme targets. Preclinical studies have indicated that it exhibits potent inhibitory activity against kinases involved in cellular signaling pathways. This suggests its potential as a lead compound for developing novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
The synthesis of N-{(4H,5H,6H,7H-pyrazolo[1',5']pyridin-3'-yl)methyl}naphthalenecarboxamide involves a multi-step process that begins with the preparation of the pyrazolopyridine ring system. This is typically achieved through cyclization reactions involving appropriate amino pyridine derivatives. Subsequent functionalization steps enable the attachment of the naphthyl group via amide bond formation.
Efforts to enhance the solubility and bioavailability of this compound have led to modifications such as esterification or incorporation into lipid nanoparticles. These strategies are crucial for translating laboratory findings into practical therapeutic solutions. Current research is focused on optimizing these delivery systems to maximize efficacy while minimizing side effects.
In conclusion, N-{(4H,5H,6H,7H-pyrazolo[1',5']pyridin-3'-yl)methyl}naphthalenecarboxamide represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its unique structure and versatile properties make it an invaluable tool for advancing both fundamental research and applied technologies. As ongoing studies continue to uncover new insights into its potential uses, this compound stands at the forefront of innovation in modern chemistry.
2034265-43-3 (N-({4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}methyl)naphthalene-1-carboxamide) 関連製品
- 1206641-59-9(1-Methanesulfonyl-4-{4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl}piperazine)
- 892784-39-3(1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)
- 113352-66-2(1-(4-Methoxy-2-nitrophenyl)propan-2-one)
- 2228600-18-6(1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol)
- 98138-19-3(3-methylbutane-1-sulfonamide)
- 85559-61-1(3-O-a-D-Glucosyl Isomaltol)
- 734538-39-7(N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide)
- 2418703-85-0(2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide)
- 2137734-04-2(Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)-)
- 2648926-99-0((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid)




